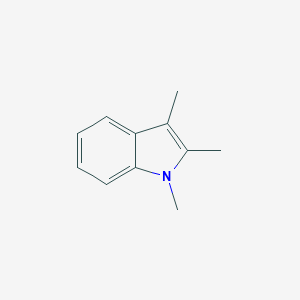
1,2,3-Trimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trimethyl-1H-indole, also known as Skatole, is a heterocyclic organic compound with a strong odor. It is commonly found in feces, urine, and sweat, and is responsible for the unpleasant odor associated with these bodily fluids. Despite its unpleasant odor, 1,2,3-Trimethyl-1H-indole has several scientific research applications, including in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 1,2,3-Trimethyl-1H-indole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
1,2,3-Trimethyl-1H-indole has several biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the reduction of inflammation, and the scavenging of free radicals. It has also been shown to have an effect on the central nervous system, and can induce sedation and reduce anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,2,3-Trimethyl-1H-indole in lab experiments include its availability, low cost, and well-established synthesis methods. However, there are also several limitations to its use, including its unpleasant odor, potential toxicity at high doses, and the need for careful handling and disposal due to its potential environmental impact.
Direcciones Futuras
There are several future directions for research on 1,2,3-Trimethyl-1H-indole, including its potential use as an antimicrobial agent, anti-inflammatory agent, and antioxidant. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential use in the treatment of various diseases and conditions.
Métodos De Síntesis
1,2,3-Trimethyl-1H-indole can be synthesized through several methods, including the Fischer indole synthesis, the Madelung synthesis, and the Bischler-Napieralski reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with a primary amine in the presence of an acid catalyst. The Madelung synthesis involves the reaction of an aryl halide with an amine in the presence of a Lewis acid catalyst. The Bischler-Napieralski reaction involves the reaction of a β-phenylethylamine with an acid anhydride in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
1,2,3-Trimethyl-1H-indole has several scientific research applications, including in the field of biochemistry and physiology. It has been shown to have antimicrobial properties, and can inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties, and can reduce inflammation in the body. Additionally, 1,2,3-Trimethyl-1H-indole has been shown to have antioxidant properties, and can scavenge free radicals in the body.
Propiedades
Número CAS |
1971-46-6 |
|---|---|
Nombre del producto |
1,2,3-Trimethyl-1H-indole |
Fórmula molecular |
C11H13N |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
1,2,3-trimethylindole |
InChI |
InChI=1S/C11H13N/c1-8-9(2)12(3)11-7-5-4-6-10(8)11/h4-7H,1-3H3 |
Clave InChI |
NRRVOLSTQHJDEG-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=CC=CC=C12)C)C |
SMILES canónico |
CC1=C(N(C2=CC=CC=C12)C)C |
Punto de ebullición |
283.0 °C |
melting_point |
18.0 °C |
Otros números CAS |
1971-46-6 |
Sinónimos |
1,2,3-Trimethyl-1H-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



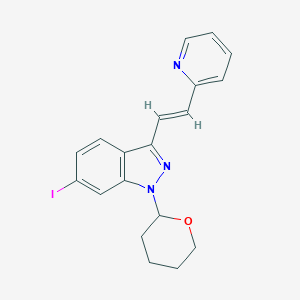
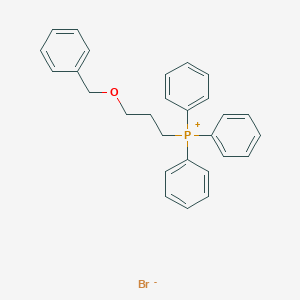
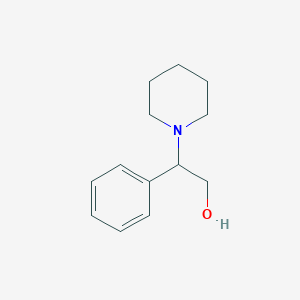

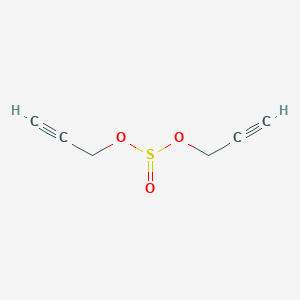

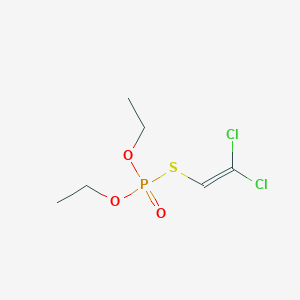

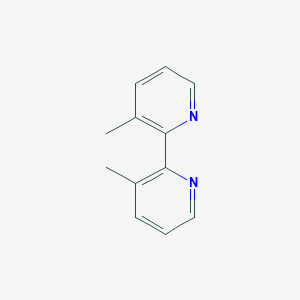

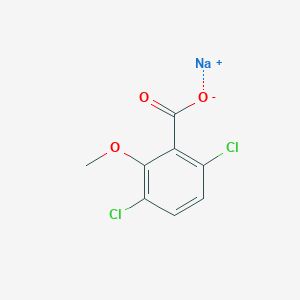

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)
